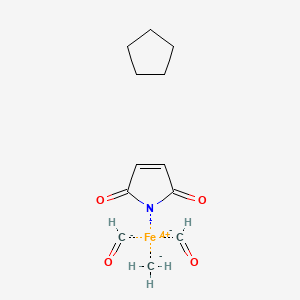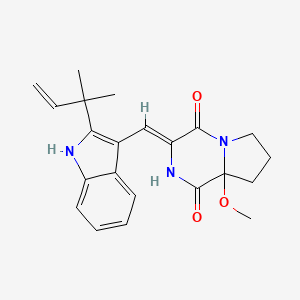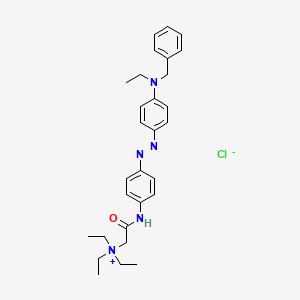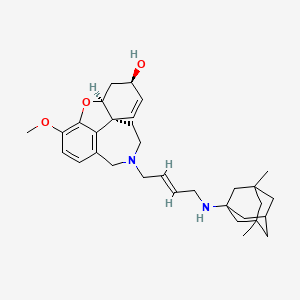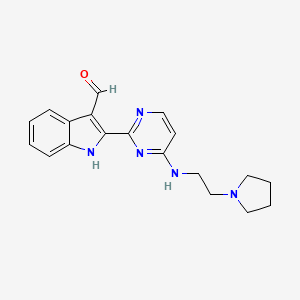
Ppar|A-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppar|A-IN-2 is a compound that acts as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This compound specifically targets PPAR-α and PPAR-γ, making it a valuable compound in the study of metabolic disorders and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ppar|A-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ppar|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Ppar|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of PPAR activation and regulation . In biology, it helps in understanding the role of PPARs in various physiological processes, such as lipid metabolism and inflammation . In medicine, this compound is investigated for its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity . Additionally, it has industrial applications in the development of new drugs and therapeutic agents targeting PPARs .
Mécanisme D'action
Ppar|A-IN-2 exerts its effects by binding to PPAR-α and PPAR-γ, leading to the activation of these receptors . This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The molecular targets and pathways involved in the mechanism of action of this compound include fatty acid oxidation, adipogenesis, and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Ppar|A-IN-2 is unique compared to other similar compounds due to its dual targeting of PPAR-α and PPAR-γ . Similar compounds include pioglitazone and rosiglitazone, which primarily target PPAR-γ, and fenofibrate, which targets PPAR-α . The dual targeting property of this compound provides a broader range of biological effects and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H21N5O |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[4-(2-pyrrolidin-1-ylethylamino)pyrimidin-2-yl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H21N5O/c25-13-15-14-5-1-2-6-16(14)22-18(15)19-21-8-7-17(23-19)20-9-12-24-10-3-4-11-24/h1-2,5-8,13,22H,3-4,9-12H2,(H,20,21,23) |
Clé InChI |
TZUCFAJUJQVAJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNC2=NC(=NC=C2)C3=C(C4=CC=CC=C4N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


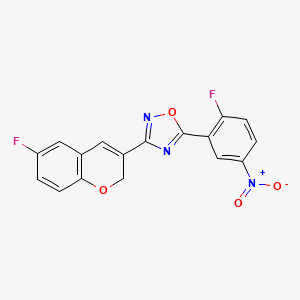

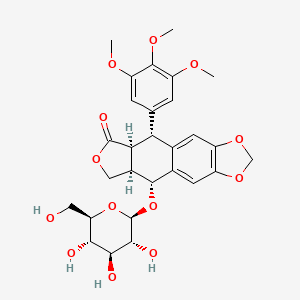
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
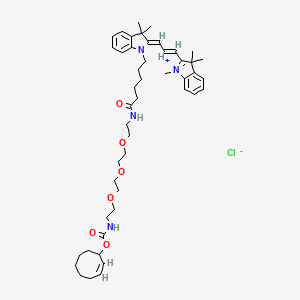
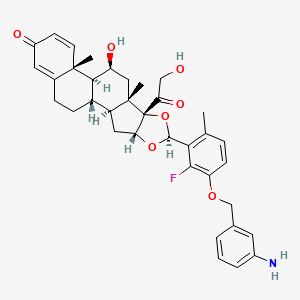

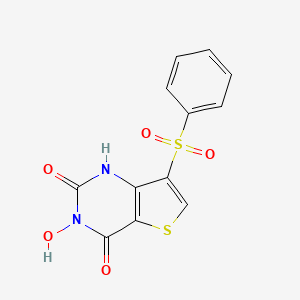
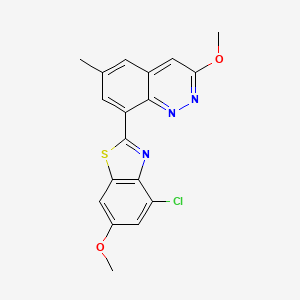
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
